![molecular formula C20H34N2O2Si3 B12555421 4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline CAS No. 143486-60-6](/img/structure/B12555421.png)
4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline is an organic compound characterized by the presence of a heptamethyltrisiloxane group attached to a methylene bridge, which is further connected to two aniline groups. This compound is notable for its unique structure, which combines the properties of siloxanes and aromatic amines, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline typically involves the reaction of heptamethyltrisiloxane with formaldehyde and aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Heptamethyltrisiloxane} + \text{Formaldehyde} + \text{Aniline} \rightarrow \text{4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline involves its interaction with specific molecular targets and pathways. The compound’s siloxane group imparts flexibility and hydrophobicity, while the aniline groups provide reactivity. This combination allows the compound to interact with various biological and chemical systems, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: A related compound with similar structural features but without the siloxane group.
Bis(4-aminophenyl)methane: Another similar compound used in polymer synthesis.
Uniqueness
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline stands out due to its unique combination of siloxane and aniline groups, which imparts both flexibility and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and biocompatible systems.
Properties
CAS No. |
143486-60-6 |
|---|---|
Molecular Formula |
C20H34N2O2Si3 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]methyl]aniline |
InChI |
InChI=1S/C20H34N2O2Si3/c1-25(2,3)23-27(6,7)24-26(4,5)20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20H,21-22H2,1-7H3 |
InChI Key |
DBLNAXYHKXXTBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


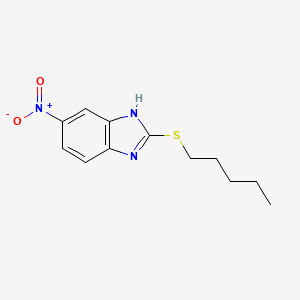
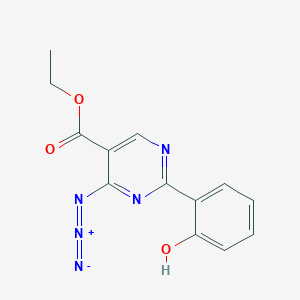
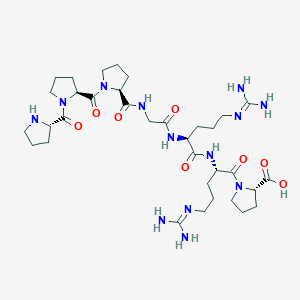


![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
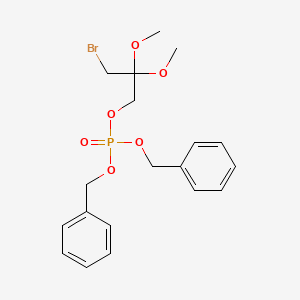
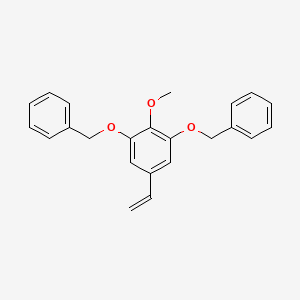
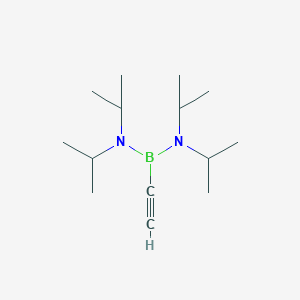
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
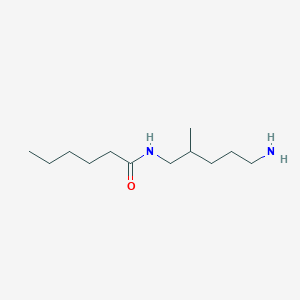
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
